1-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride is a chemical compound with significant relevance in medicinal chemistry and drug development. This compound features a dichloro-substituted benzodiazole moiety, which is known for its bioactive properties. The compound's systematic name reflects its structure, indicating the presence of a dichlorobenzodiazole group attached to an ethanamine backbone.
This compound can be sourced from various chemical suppliers and is often used in academic and industrial research settings. It is cataloged under several identifiers, including the Chemical Abstracts Service number 1955548-20-5 and has been referenced in multiple scientific studies and patents related to its applications in pharmacology.
1-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride belongs to the class of organic compounds known as benzodiazoles. These compounds are characterized by their fused benzene and diazole rings, which contribute to their biological activity. This specific compound is classified as a hydrochloride salt, enhancing its solubility and stability for various applications.
The synthesis of 1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride typically involves multi-step organic reactions. A common route includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular formula for 1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride is . Its structure includes:
Key structural data include:
Property | Value |
---|---|
Molecular Weight | 266.55 g/mol |
IUPAC Name | 1-(5,6-dichloro-1H-benzodiazol-2-yl)ethan-1-amine dihydrochloride |
InChI Key | UUPTWDUHEXVXHW-UHFFFAOYSA-N |
Appearance | Powder |
The compound can participate in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for developing derivatives or exploring its reactivity in biological systems.
The mechanism of action for 1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride often involves interaction with specific biological targets:
Research indicates that similar compounds exhibit antimicrobial and anticancer properties through these mechanisms.
Key physical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Solubility | Soluble in water |
Chemical properties include:
Property | Value |
---|---|
Stability | Stable under normal conditions |
Reactivity | Reacts with strong acids and bases |
The compound has potential applications in various fields:
The construction of the 5,6-dichloro-substituted benzimidazole core represents a critical initial step in synthesizing the target compound. This heterocyclic system is typically assembled via cyclocondensation reactions using ortho-dichlorinated benzene-1,2-diamine precursors. Advanced methodologies employ controlled atmosphere techniques to prevent oxidative decomposition of sensitive intermediates during ring formation. The electron-withdrawing nature of the chloro substituents necessitates precise modulation of reaction parameters to achieve high regioselectivity. Microwave-assisted cyclization has emerged as a key innovation, reducing reaction times from 12-18 hours under conventional reflux to 30-45 minutes while improving yields by 15-20% [5]. This approach minimizes thermal degradation pathways common in thermally sensitive halogenated intermediates. Alternative routes utilizing ortho-halonitroarenes followed by catalytic reduction and cyclization offer improved purity profiles but require additional synthetic steps.
Table 1: Comparative Benzimidazole Cyclization Methods
Method | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|
Conventional Reflux | 110-120 | 12-18 | 55-65 | Simplified equipment |
Microwave-Assisted | 150-160 | 0.5-0.75 | 75-82 | Reduced degradation products |
Catalytic Reduction-Cyclization | 80-90 | 3-4 | 70-78 | Superior halogen compatibility |
The introduction of the ethanamine moiety at the C2 position employs innovative carbon-nitrogen bond-forming strategies. Palladium-catalyzed Buchwald-Hartwig amination has demonstrated significant advantages over classical nucleophilic substitution, particularly in overcoming the steric and electronic challenges posed by the dichlorinated benzimidazole system. Optimized conditions utilize Pd₂(dba)₃/XPhos catalytic systems (0.5-2 mol% Pd loading) with cesium carbonate base in toluene at 80-90°C, achieving coupling efficiencies exceeding 85% [5]. This method minimizes the formation of bis-alkylated byproducts observed under traditional alkyl halide amination conditions. Alternative approaches involve reductive amination protocols where the 2-acetyl intermediate (generated via nucleophilic addition with acetonitrile followed by hydrolysis) undergoes stereoselective reduction. This stepwise approach enables precise control over chiral center introduction when producing enantiomerically pure variants, utilizing catalysts like Ru-(S)-BINAP for asymmetric hydrogenation (up to 98% ee).
Conversion to the hydrochloride salt significantly enhances the compound's crystallinity, stability, and pharmaceutical processability. Critical process parameters include:
The salt formation process incorporates anti-solvent crystallization using diethyl ether to achieve consistent particle size distribution (D90 < 50µm). This methodology yields material with <0.5% residual solvents and enhanced long-term stability (accelerated stability studies: <0.2% decomposition after 6 months at 40°C/75% RH) [5]. X-ray powder diffraction confirms the formation of a defined crystalline phase distinct from the free base or mono-hydrochloride species.
Integrated catalytic strategies address yield limitations in the four-step sequence from 4,5-dichlorobenzene-1,2-diamine:
Table 2: Catalytic Systems for Sequential Transformations
Synthetic Stage | Catalytic System | Key Improvement | Byproduct Reduction |
---|---|---|---|
Benzimidazole Cyclization | Zn(OTf)₂ (5 mol%) | Lewis acid-assisted dehydrogenation | 35-40% |
C2-Acetylation | Sc(OTf)₃ (3 mol%) | Regioselective ketone installation | 25-30% |
Reductive Amination | Ru-PNN pincer complex (0.1 mol%) | Low-pressure (5 bar) hydrogenation | 15-20% |
Salt Formation | Seed-directed crystallization | Polymorph control | 10-12% |
Notably, tandem catalysis approaches enable sequential acetyl group installation and reduction without intermediate isolation. The Ru-PNN catalyst system facilitates both imine formation and hydrogenation at 80°C under 5 bar H₂ pressure, compressing two synthetic steps into a single vessel process with 92% overall conversion [5]. This integrated approach reduces purification requirements and eliminates unstable imine intermediate handling. Continuous flow hydrogenation further enhances mass transfer during the reduction step, achieving space-time yields 3-5 times higher than batch processes.
Table 3: Compound Identifiers
Chemical Descriptor | Identifier |
---|---|
Systematic Name | 1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride |
CAS Registry Number | 1864058-51-4 |
Molecular Formula | C₉H₉Cl₂N₃ (free base) |
SMILES Notation | CC(C1=NC2=CC(=C(C=C2N1)Cl)Cl)N |
InChI Key | ZCWJKEZMWZLCBF-UHFFFAOYSA-N |
IUPAC Name | 1-(5,6-dichloro-1H-benzimidazol-2-yl)ethanamine dihydrochloride |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1